molecular formula C24H27ClN4O5 B2773102 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate CAS No. 1351641-40-1

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate

カタログ番号: B2773102
CAS番号: 1351641-40-1
分子量: 486.95
InChIキー: DVLZKGTYEXIKCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate is a useful research compound. Its molecular formula is C24H27ClN4O5 and its molecular weight is 486.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O.C2H2O4/c23-19-6-2-1-5-18(19)13-24-22(28)15-26-11-9-17(10-12-26)14-27-16-25-20-7-3-4-8-21(20)27;3-1(4)2(5)6/h1-8,16-17H,9-15H2,(H,24,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLZKGTYEXIKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate, a compound characterized by the presence of a benzimidazole moiety, piperidine ring, and acetamide group, has garnered attention for its potential biological activities. The compound's structural components suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula: C24H27ClN4O5
  • Molecular Weight: 486.95 g/mol
  • IUPAC Name: 2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide; oxalic acid

The biological activity of this compound can be attributed to its structural features:

  • Benzimidazole Group: Known for its anticancer and antimicrobial properties, the benzimidazole moiety can interact with DNA and inhibit cell division.
  • Piperidine Ring: This structure is often associated with neuroactive compounds, suggesting potential effects on neurotransmitter systems.
  • Acetamide Functionality: Acetamides have been shown to possess analgesic and anti-inflammatory properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds containing benzimidazole derivatives have demonstrated significant antimicrobial effects against various bacterial strains and fungi.
  • Anticancer Potential: The ability of benzimidazole derivatives to inhibit cancer cell proliferation has been well-documented, particularly against colorectal cancer cell lines.

Antimicrobial Studies

A study on related benzimidazole derivatives showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC):
    • Compound N1: MIC = 1.27 µM (against Staphylococcus aureus)
    • Compound N8: MIC = 1.43 µM (against Escherichia coli) .

Anticancer Studies

In vitro studies have assessed the anticancer activity of related compounds against human colorectal carcinoma cell lines (HCT116):

  • IC50 Values:
    • Compound N9: IC50 = 5.85 µM
    • Compound N18: IC50 = 4.53 µM (both showing higher potency than the standard drug 5-FU, IC50 = 9.99 µM) .

Case Studies

Several studies have explored the pharmacological potential of benzimidazole derivatives:

  • Study on Benzimidazole Derivatives: A series of benzimidazole compounds were synthesized and evaluated for their anticancer and antimicrobial properties. The findings suggested that modifications to the piperidine and acetamide groups could enhance biological activity .
  • Synthesis and Evaluation of Antimicrobial Activity: Another study focused on synthesizing new benzimidazole derivatives and testing their efficacy against various pathogens. Results indicated that certain structural modifications significantly increased their antimicrobial potency .

Data Summary Table

PropertyValue
Molecular FormulaC24H27ClN4O5
Molecular Weight486.95 g/mol
Antimicrobial Activity (MIC)Ranges from 1.27 to 2.65 µM
Anticancer Activity (IC50)Ranges from 4.53 to 9.99 µM

Q & A

Q. Purity Assurance :

  • Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress .
  • Spectroscopy : Nuclear Magnetic Resonance (NMR) confirms structural integrity (e.g., ¹H and ¹³C NMR for piperidine and benzyl proton shifts) . Mass spectrometry (MS) validates molecular weight .

How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different studies?

Advanced Data Analysis
Contradictions may arise from solvent effects, tautomerism, or impurities. Methodological steps include:

  • Solvent standardization : Compare spectra in deuterated DMSO vs. CDCl₃, as polar solvents influence benzoimidazole proton shifts .
  • Variable-temperature NMR : Detect dynamic processes (e.g., piperidine ring puckering) that alter peak splitting .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon environments .
  • Cross-validation : Compare with structurally analogous compounds (e.g., ’s pyridyl-benzimidazole derivatives) .

What strategies optimize reaction yields during the synthesis of the benzoimidazole-piperidine intermediate?

Advanced Reaction Optimization
Key factors include:

  • Catalyst selection : Use palladium catalysts for Suzuki couplings or copper for Ullmann-type reactions to form the benzoimidazole-piperidine bond .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Temperature control : Microwave-assisted synthesis reduces reaction times and improves yields for heterocycle formation .
  • Protecting groups : Temporarily block reactive sites (e.g., piperidine nitrogen) to prevent side reactions .

How does the oxalate counterion influence the compound’s physicochemical properties and stability?

Q. Advanced Physicochemical Analysis

  • Solubility : Oxalate improves aqueous solubility compared to the free base, critical for in vitro assays .
  • Stability : Hygroscopicity of the oxalate salt requires storage under anhydrous conditions. Thermogravimetric analysis (TGA) assesses decomposition thresholds (e.g., used TGA for thermal stability) .
  • Crystallinity : X-ray diffraction (XRD) reveals salt formation impacts crystal packing and melting point .

What computational approaches predict the compound’s reactivity or binding affinity for target proteins?

Q. Advanced Computational Modeling

  • Density Functional Theory (DFT) : Models electronic properties of the benzoimidazole ring and acetamide group to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Screens against targets like histamine receptors (analogous to ’s dual H1/H4 ligands) using software like AutoDock .
  • MD simulations : Assess stability of the oxalate salt in biological membranes .

How can researchers design assays to evaluate the compound’s biological activity while minimizing off-target effects?

Q. Advanced Biological Assay Design

  • Target selection : Prioritize receptors common to benzoimidazole derivatives (e.g., kinase or GPCR targets) .
  • Dose-response curves : Use IC₅₀/EC₅₀ measurements in cell-based assays (e.g., cytotoxicity in cancer lines) .
  • Selectivity screening : Compare activity against related isoforms (e.g., CYP450 enzymes) to identify off-target interactions .
  • Metabolic stability : Liver microsome assays predict pharmacokinetic profiles .

What experimental and analytical methods address stability challenges in long-term storage of the compound?

Q. Advanced Stability Studies

  • Forced degradation : Expose to heat, light, and humidity to identify degradation products via LC-MS .
  • pH stability : Test solubility and integrity in buffers (pH 1–10) to simulate gastrointestinal conditions .
  • Excipient compatibility : Screen with common stabilizers (e.g., lactose, PVP) for formulation studies .

How do structural modifications to the 2-chlorobenzyl or piperidine groups alter the compound’s pharmacological profile?

Q. Advanced SAR Analysis

  • Piperidine substitution : Replace with morpholine (oxygen-containing) to enhance solubility or with bulky groups to improve target selectivity .
  • Chlorobenzyl variants : Test 3- or 4-chloro analogs to assess steric and electronic effects on receptor binding (similar to ’s thiazole derivatives) .
  • Oxalate replacement : Compare with hydrochloride or citrate salts for altered release kinetics .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。